molecular formula C21H19BrClNO3 B10992242 9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B10992242
M. Wt: 448.7 g/mol
InChI Key: OHQTWVGZXCMQDS-UHFFFAOYSA-N
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Description

9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromenooxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process involving several key reactions. One common method involves the Mannich-type condensation reaction, where 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines are reacted in water at 80-90°C . This reaction leads to the formation of chromenooxazin derivatives.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromenooxazin derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of substituents, which may confer distinct chemical and biological properties. The presence of bromine, chlorine, and propyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19BrClNO3

Molecular Weight

448.7 g/mol

IUPAC Name

9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H19BrClNO3/c1-3-4-13-8-19(25)27-20-15(13)9-18(23)21-16(20)10-24(11-26-21)14-5-6-17(22)12(2)7-14/h5-9H,3-4,10-11H2,1-2H3

InChI Key

OHQTWVGZXCMQDS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC(=C(C=C4)Br)C

Origin of Product

United States

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